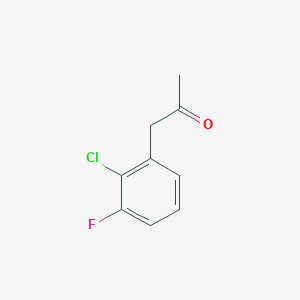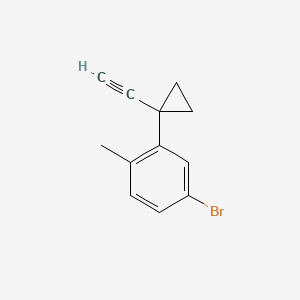
4-(3-Methylquinoline-8-sulfonamido)butanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-methylquinoline-8-sulfonamido)butanoic acid is an organic compound with the molecular formula C14H16N2O4S. It is characterized by the presence of a quinoline ring substituted with a methyl group at the 3-position and a sulfonamide group at the 8-position, attached to a butanoic acid moiety .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methylquinoline-8-sulfonamido)butanoic acid typically involves the following steps:
Formation of 3-methylquinoline: This can be achieved through the Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent.
Sulfonation: The 3-methylquinoline is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group at the 8-position.
Coupling with Butanoic Acid: The sulfonated product is then coupled with butanoic acid under basic conditions to form the final compound.
Industrial Production Methods
Industrial production methods for 4-(3-methylquinoline-8-sulfonamido)butanoic acid may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-(3-methylquinoline-8-sulfonamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline-8-sulfonic acid derivatives.
Reduction: 3-methylquinoline-8-amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-(3-methylquinoline-8-sulfonamido)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of bacterial infections.
Mecanismo De Acción
The mechanism of action of 4-(3-methylquinoline-8-sulfonamido)butanoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby inhibiting its activity.
Pathways Involved: This inhibition disrupts the synthesis of folic acid in bacteria, leading to their inability to proliferate.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-methylquinoline-8-sulfonamido)butanoic acid hydrochloride: A hydrochloride salt form with similar properties.
4-(3-methylquinoline-8-sulfonamido)propanoic acid: A shorter chain analog with slightly different chemical properties.
Uniqueness
4-(3-methylquinoline-8-sulfonamido)butanoic acid is unique due to its specific combination of a quinoline ring, sulfonamide group, and butanoic acid moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C14H16N2O4S |
|---|---|
Peso molecular |
308.35 g/mol |
Nombre IUPAC |
4-[(3-methylquinolin-8-yl)sulfonylamino]butanoic acid |
InChI |
InChI=1S/C14H16N2O4S/c1-10-8-11-4-2-5-12(14(11)15-9-10)21(19,20)16-7-3-6-13(17)18/h2,4-5,8-9,16H,3,6-7H2,1H3,(H,17,18) |
Clave InChI |
OLMRMKSIFNPYKT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=CC=C2)S(=O)(=O)NCCCC(=O)O)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4-(2,2-Difluoroethyl)piperidin-4-yl]methanolhydrochloride](/img/structure/B13575779.png)

![N-(4-tert-butylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13575788.png)
![Dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}ethyl)amine](/img/structure/B13575805.png)


![tert-butyl N-[(1S)-2-amino-1-cyclopropyl-ethyl]carbamate](/img/structure/B13575818.png)



![5-Bromo-3-[(2-chloro-3-nitrophenyl)methoxy]pyridine-2-carbaldehyde](/img/structure/B13575841.png)
